molecular formula C9H9BrN2O B168979 5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1263280-06-3

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B168979
M. Wt: 241.08 g/mol
InChI Key: OBRVKOXWMFKRCE-UHFFFAOYSA-N
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Description

“5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the molecular formula C9H11BrN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” consists of a pyrrole ring fused to a pyridine ring, with bromine and two methyl groups attached . The fused six-membered pyridine and five-membered pyrrole rings form the essentially planar azaindole skeleton .

Scientific Research Applications

Regioselectivity in Bromination

A study by Thapa et al. (2014) investigated the regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines. This research provides insights into the mechanisms and regioselectivity of bromination, which could be relevant for the synthesis or functionalization of compounds like 5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Thapa, Balestri, Taylor, & Brown, 2014).

Hybrid Catalysts in Synthesis

Parmar, Vala, and Patel (2023) highlighted the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a structural motif related to pyrrolopyridines. The review focuses on the application of various catalysts for synthesizing structurally complex and biologically relevant molecules (Parmar, Vala, & Patel, 2023).

Pyrrolidine in Drug Discovery

Li Petri et al. (2021) discussed the versatility of the pyrrolidine scaffold, including pyrrolizines and pyrrolidine-2-one derivatives, in drug discovery. This review underscores the importance of nitrogen heterocycles, which are closely related to the pyrrolopyridine framework, in developing compounds for treating human diseases (Li Petri et al., 2021).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Wenglowsky (2013) reviewed patents involving pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibitors, demonstrating the utility of pyrrolopyridine analogs in medicinal chemistry for designing molecules with potential therapeutic applications (Wenglowsky, 2013).

Future Directions

The future research directions for “5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More studies are needed to fully understand their mechanism of action and to optimize their properties for therapeutic use.

properties

IUPAC Name

5-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-9(2)6-3-5(10)4-11-7(6)12-8(9)13/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRVKOXWMFKRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(NC1=O)N=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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